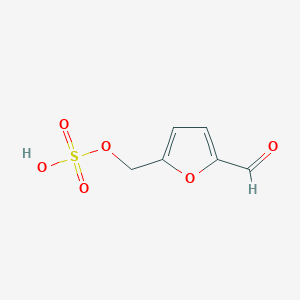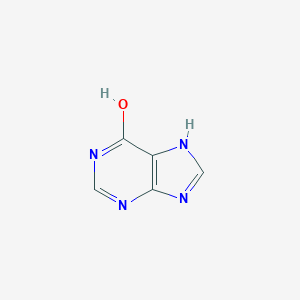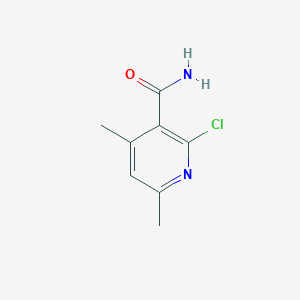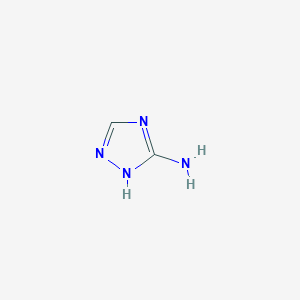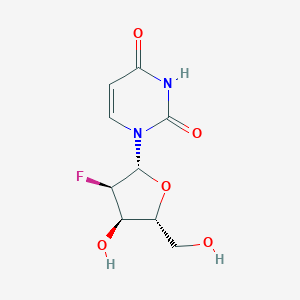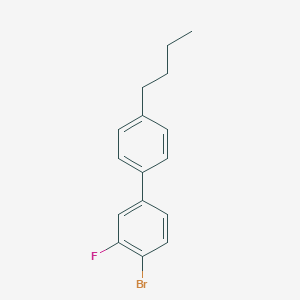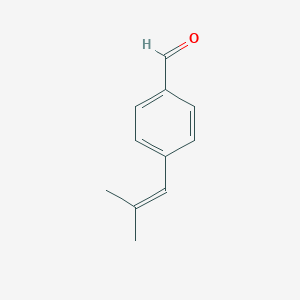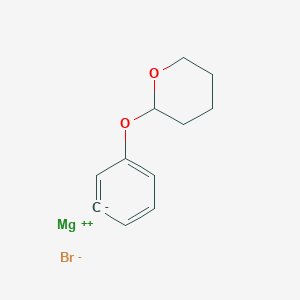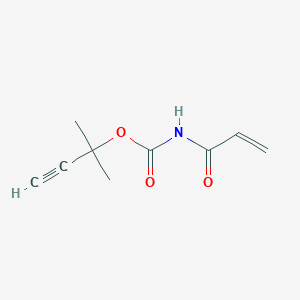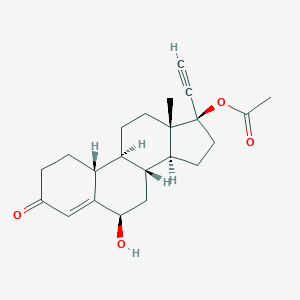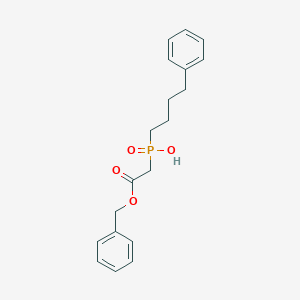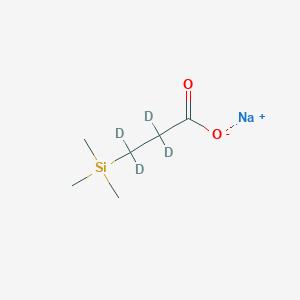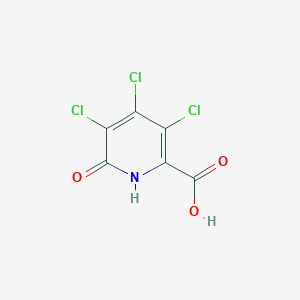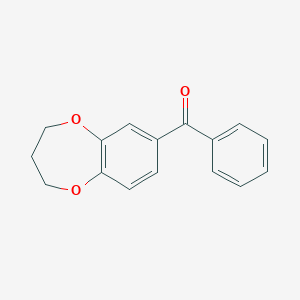
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is a chemical compound with the molecular formula C16H14O3 . It has an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da .
Synthesis Analysis
The synthesis of compounds related to “3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone” is characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Aplicaciones Científicas De Investigación
Synthesis of Metal Complexes
This compound is used in the synthesis of metal complexes. Specifically, it is used in the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde to derive Co (II), Ni (II), Cu (II) and Zn (II) metal complexes .
Antioxidant Activity
The synthesized compounds, including this compound, have been tested for their antioxidant ability. The ligand HL4 (4) and Cu (II) complexes have shown significant antioxidant activity .
Antimicrobial Activity
The synthesized compounds have also been evaluated for their antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans . The ligand HL2 (2) and Zn (II) complexes have shown excellent antimicrobial activities .
Anti-inflammatory Activity
The synthesized compounds have been evaluated for their anti-inflammatory activities. The ligand HL2 (2) and Zn (II) complexes have shown excellent anti-inflammatory activities .
Cytotoxic Study
A cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory HL2 (2), HL3 (3) ligands and their (9 – 16) metal complexes on Vero cell lines. The complex (12) was found to be less cytotoxic than the other tested compounds .
Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction modes and binding affinity of these compounds with the active sites of Staphylococcus aureus S1: DHFR, Escherichia coli DNA gyrase B and Candida albicans sterol-14-alpha-demethylase enzymes .
Raw Material in Organic Synthesis
It is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals and Agrochemicals
This compound is used in the production of pharmaceuticals and agrochemicals .
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWIKKKUXNBHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352402 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
CAS RN |
147644-07-3 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

